2-Sulfobenzoic acid is a well-known organic compound with the formula C7H6O5S. It exists as a white solid that is hygroscopic (absorbs moisture from the air) and has a melting point of approximately 68°C to 72°C []. Several methods have been established for the synthesis of 2-sulfobenzoic acid, including sulfonation of benzoic acid with sulfuric acid [] and the reaction of sodium benzenesulfonate with phosgene []. These methods, along with the characterization of the synthesized product using techniques like spectroscopy and chromatography, are crucial for researchers to ensure the purity and identity of the compound for further experimentation.
While the specific scientific research applications of 2-sulfobenzoic acid are not as widespread as some other organic compounds, there are some promising areas of exploration:
2-Sulfobenzoic acid, with the chemical formula C₇H₆O₅S, is a white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air. Its melting point ranges from approximately 68°C to 72°C. The compound features a sulfonic acid group (SO₃H) attached to the benzene ring at the ortho position, which contributes to its polar nature and solubility in water and alcohol, while being insoluble in ether . The structural formula can be represented as follows:
This structure is significant as it influences the compound's chemical reactivity and biological properties.
2-Sulfobenzoic acid's mechanism of action depends on the context of its application. Here are two potential scenarios:
Due to its acidic nature, 2-sulfobenzoic acid can donate protons (H+) in solution, acting as a buffering agent to maintain a specific pH range in certain scientific experiments [].
The reactive sulfonic acid group of 2-sulfobenzoic acid can be used as a starting point for further functionalization in the synthesis of more complex organic molecules.
These reactions highlight its utility in organic synthesis and as a buffering agent in various applications.
While specific biological activities of 2-sulfobenzoic acid are not extensively documented, it is known to interact with biological systems due to its acidic nature. It can act as a proton donor in solution, potentially influencing pH levels in biochemical environments. Furthermore, its sulfonic acid group may serve as a reactive site for further functionalization, which could lead to biologically active derivatives .
Several methods for synthesizing 2-sulfobenzoic acid have been established:
Research on interaction studies involving 2-sulfobenzoic acid focuses on its reactivity with other compounds. For instance, studies have examined its kinetics in reactions with benzenesulfonamide and its derivatives, revealing insights into its behavior in complex chemical systems . Additionally, its role in forming metal-organic frameworks by reacting with amino groups has been investigated .
Several compounds share structural similarities with 2-sulfobenzoic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzenesulfonic Acid | Aromatic sulfonic acid | Lacks carboxylic group; used primarily as a surfactant. |
| Sulfosalicylic Acid | Salicylic derivative | Contains both hydroxyl and sulfonic groups; used in analytical chemistry. |
| 3-Sulfobenzoic Acid | Isomer of sulfobenzoic acid | Sulfonic group at meta position; different reactivity profile. |
| 4-Sulfobenzoic Acid | Isomer of sulfobenzoic acid | Sulfonic group at para position; used in dye manufacturing. |
These compounds illustrate the unique positioning of 2-sulfobenzoic acid within the broader category of sulfonated aromatic acids, highlighting its distinct properties and applications.
2-Sulfobenzoic acid represents an aromatic dicarboxylic acid derivative characterized by the presence of both carboxylic acid and sulfonic acid functional groups positioned in an ortho relationship on a benzene ring [1] [2]. The molecular structure consists of a benzene ring with a carboxylic acid group (-COOH) at the 1-position and a sulfonic acid group (-SO₃H) at the 2-position, establishing the ortho-substitution pattern [3] [4].
The conformational analysis of 2-sulfobenzoic acid reveals significant intramolecular interactions between the two acidic functional groups due to their proximity [13]. The sulfonic acid group exhibits tetrahedral geometry around the sulfur center, with sulfur-oxygen bond lengths characteristic of strong covalent bonding [1] [2]. The carboxylic acid group maintains its typical planar configuration, with the carbonyl oxygen and hydroxyl oxygen positioned to allow for potential hydrogen bonding interactions [4] [6].
The ortho-positioning of these functional groups creates steric and electronic effects that influence the overall molecular geometry and reactivity [13]. The proximity of the electron-withdrawing sulfonic acid group to the carboxylic acid function significantly impacts the acidity and chemical behavior of the compound [4] [19].
The systematic International Union of Pure and Applied Chemistry name for this compound is 2-sulfobenzoic acid [1] [2] [9]. Alternative nomenclature includes ortho-sulfobenzoic acid, reflecting the positional relationship between the two functional groups [2] [4] [6]. Additional systematic names include 2-carboxybenzenesulfonic acid and ortho-carboxybenzenesulfonic acid, which emphasize the dual acidic nature of the molecule [1] [6] [13].
Common synonyms documented in chemical databases include 2-sulphobenzoic acid, using the British spelling convention for sulfonic acid derivatives, and benzoic acid, 2-sulfo-, which represents an alternative systematic naming approach [2] [4] [7]. The compound is also referenced as ortho-sulphobenzoic acid in some literature sources [2] [16].
The Chemical Abstracts Service registry number for 2-sulfobenzoic acid is 632-25-7, serving as the primary international identifier for this compound [1] [2] [4]. The European Community number is designated as 211-176-5, providing identification within European regulatory frameworks [1] [2].
The United States Food and Drug Administration Unique Ingredient Identifier is O9W37198EZ, facilitating pharmaceutical and regulatory tracking [1] [2] [7]. Additional registry numbers include related salt forms: the monoammonium salt bears CAS number 6939-89-5, while the diammonium salt is registered as 22895-07-4 [1] [8] [10].
The International Chemical Identifier string for 2-sulfobenzoic acid is InChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) [1] [7] [11]. The corresponding InChI Key is ZMPRRFPMMJQXPP-UHFFFAOYSA-N, providing a shortened hash representation of the molecular structure [1] [7] [11].
The Simplified Molecular Input Line Entry System representation is OC(=O)C1=CC=CC=C1S(O)(=O)=O, which describes the connectivity and bonding pattern of the molecule in a linear format [1] [7] [9] [11]. This SMILES notation clearly indicates the benzene ring with the carboxylic acid group at position 1 and the sulfonic acid group at position 2.